N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a morpholine ring, a thian-4-yl group, and a benzothiadiazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with a morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide
- N-[(4-Morpholin-4-ylthian-4-yl)methyl]propanamide
Uniqueness
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its unique combination of a benzothiadiazole core with a morpholine and thian-4-yl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S3/c21-26(22,14-3-1-2-13-15(14)19-25-18-13)17-12-16(4-10-24-11-5-16)20-6-8-23-9-7-20/h1-3,17H,4-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAVQUKOQIUCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=CC3=NSN=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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